molecular formula C15H19NO2 B2464108 (5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid CAS No. 383131-81-5

(5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid

Cat. No.: B2464108
CAS No.: 383131-81-5
M. Wt: 245.322
InChI Key: YVEVPVXDJZMHLX-UHFFFAOYSA-N
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Description

(5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a tert-butyl group at the 5-position, a methyl group at the 2-position, and an acetic acid moiety at the 3-position of the indole ring.

Scientific Research Applications

(5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . Therefore, the investigation of novel methods of synthesis and the exploration of their potential applications in the treatment of various disorders have attracted the attention of the chemical community .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of Substituents: The tert-butyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions. The acetic acid moiety can be introduced via a Vilsmeier-Haack reaction followed by hydrolysis.

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis followed by specific functional group modifications. The reaction conditions are optimized for high yield and purity, often using catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

(5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated indole derivatives.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with a methoxy group at the 5-position.

Uniqueness

(5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(5-tert-butyl-2-methyl-1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-9-11(8-14(17)18)12-7-10(15(2,3)4)5-6-13(12)16-9/h5-7,16H,8H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEVPVXDJZMHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)C(C)(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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